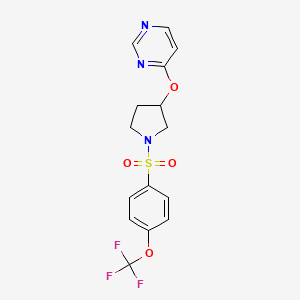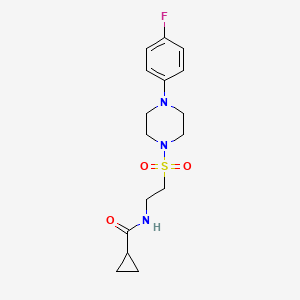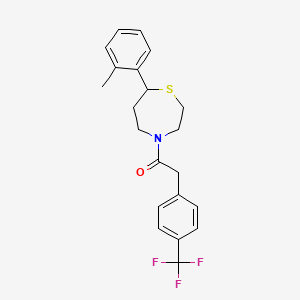
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of B cells. In
Scientific Research Applications
Antibacterial Applications
- Synthesis and Antibacterial Activity : Some compounds, including those with thiazepane and trifluoromethyl groups, have been synthesized and tested for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Certain derivatives demonstrated antibacterial activity comparable to commercial antibiotics (Kumar et al., 2005).
Anticancer and Antimicrobial Applications
- Novel Syntheses and Biological Activities : Research into thiazole, thiophene, and related derivatives containing tosyl groups explored their potential cytotoxicity against cancer cells and antimicrobial properties, highlighting the versatility of such compounds in developing therapeutic agents (Hessien et al., 2009).
Applications in Polymer Science
- Poly(benzonitrile ether)s Synthesis : Studies on polycondensation involving difluorobenzonitriles and 1,1,1-tris(4-hydroxyphenyl)ethane have led to the development of soluble polyethers with potential applications in materials science, demonstrating the role of such chemical structures in creating new types of polymers (Kricheldorf et al., 2005).
Antiviral Research
- Synthesis and Antiviral Activity : The creation of 1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives has been investigated for their potential antiviral activities, providing a foundation for the development of new antiviral agents (Attaby et al., 2006).
Drug Discovery and Development
- 3D Fragments for Screening Libraries : The synthesis of 1,4-thiazepanones and 1,4-thiazepanes as three-dimensional fragments for screening libraries points to the importance of such compounds in drug discovery, particularly as new ligands for bromodomain and extraterminal domain (BET) bromodomains (Pandey et al., 2020).
properties
IUPAC Name |
1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NOS/c1-15-4-2-3-5-18(15)19-10-11-25(12-13-27-19)20(26)14-16-6-8-17(9-7-16)21(22,23)24/h2-9,19H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRQLVXAIQCYNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

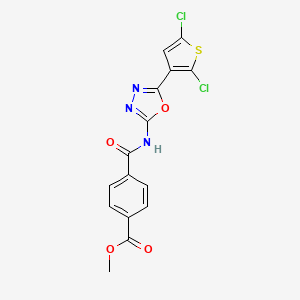
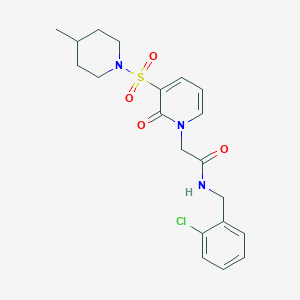
![tert-Butyl 2-(aminomethyl)hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2411109.png)
![2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2411110.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)
![4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2411113.png)
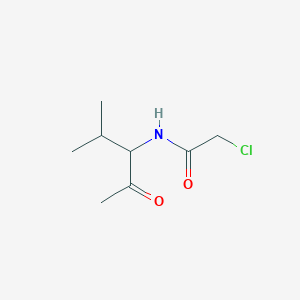
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)
![Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2411118.png)
![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)
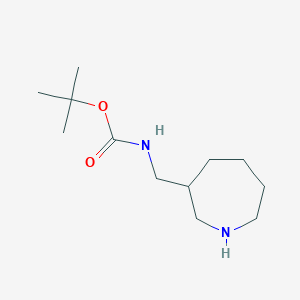
![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)
